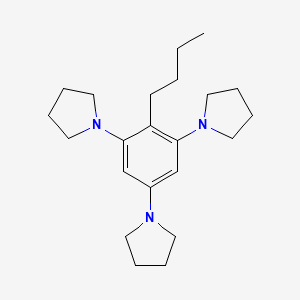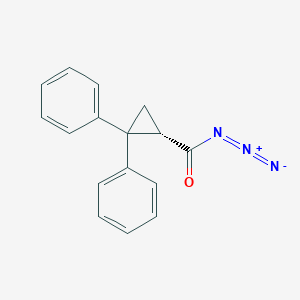
(1S)-2,2-diphenylcyclopropane-1-carbonyl azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-2,2-diphenylcyclopropane-1-carbonyl azide is a compound that belongs to the class of cyclopropane derivatives. Cyclopropane compounds are known for their strained ring structures, which make them highly reactive and interesting for various chemical applications. The presence of the azide group in this compound adds to its reactivity, making it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2,2-diphenylcyclopropane-1-carbonyl azide typically involves the formation of the cyclopropane ring followed by the introduction of the azide group. One common method for cyclopropane synthesis is the reaction of carbenes with alkenes. For example, the reaction of dichlorocarbene with an alkene can form a cyclopropane structure . The azide group can then be introduced through a substitution reaction using reagents such as sodium azide under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(1S)-2,2-diphenylcyclopropane-1-carbonyl azide can undergo various types of chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro compounds.
Reduction: The azide group can be reduced to form amines.
Substitution: The azide group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Sodium azide or other nucleophiles can be used under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azide group can yield nitro compounds, while reduction can yield amines.
Wissenschaftliche Forschungsanwendungen
(1S)-2,2-diphenylcyclopropane-1-carbonyl azide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme mechanisms and protein labeling.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1S)-2,2-diphenylcyclopropane-1-carbonyl azide involves its reactivity due to the strained cyclopropane ring and the azide group. The azide group can undergo click chemistry reactions, forming triazoles through cycloaddition with alkynes . This reactivity makes it a valuable tool in chemical biology and materials science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-diphenylcyclopropane-1-carbonyl chloride: Similar structure but with a chloride group instead of an azide.
2,2-diphenylcyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an azide.
Uniqueness
The uniqueness of (1S)-2,2-diphenylcyclopropane-1-carbonyl azide lies in its combination of the strained cyclopropane ring and the highly reactive azide group. This combination makes it a versatile intermediate for various synthetic applications and a valuable tool in scientific research.
Eigenschaften
CAS-Nummer |
62907-39-5 |
|---|---|
Molekularformel |
C16H13N3O |
Molekulargewicht |
263.29 g/mol |
IUPAC-Name |
(1S)-2,2-diphenylcyclopropane-1-carbonyl azide |
InChI |
InChI=1S/C16H13N3O/c17-19-18-15(20)14-11-16(14,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11H2/t14-/m1/s1 |
InChI-Schlüssel |
BXWUVQFEFWEPOP-CQSZACIVSA-N |
Isomerische SMILES |
C1[C@@H](C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N=[N+]=[N-] |
Kanonische SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


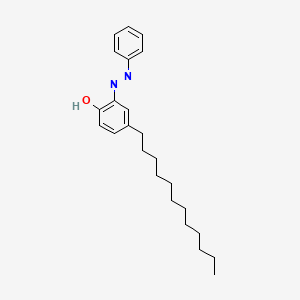
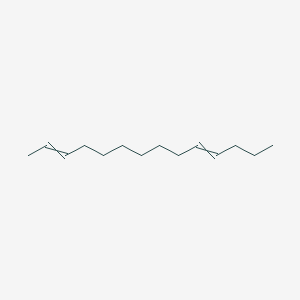
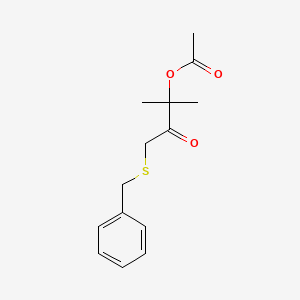
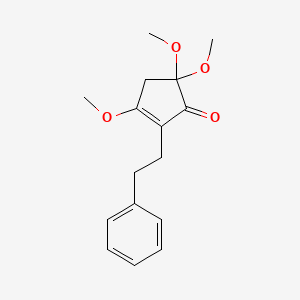
![1-tert-Butyl-4-iodobicyclo[2.2.1]heptane](/img/structure/B14514770.png)

![4-({2-Hydroxy-4-[(4-hydroxybenzoyl)oxy]butoxy}carbonyl)benzoate](/img/structure/B14514787.png)
![2-[(2,2-Dichloroethenyl)carbamoyl]phenyl dodecanoate](/img/structure/B14514788.png)
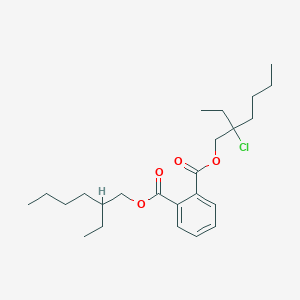

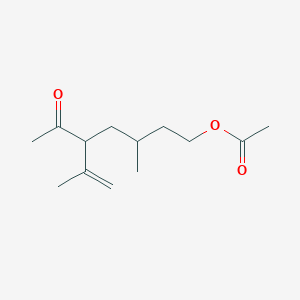
![3,3'-Dioxa-6,6'-spirobi[bicyclo[3.1.0]hexane]-2,2',4,4'-tetrone](/img/structure/B14514810.png)
